molecular formula C6H11NO3 B157560 4-(Hydroxymethyl)-L-proline CAS No. 131103-95-2

4-(Hydroxymethyl)-L-proline

Cat. No. B157560
M. Wt: 145.16 g/mol
InChI Key: CISMGNUPDUKNQK-AKGZTFGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Hydroxymethyl)-L-proline, also known as HMP, is an amino acid derivative that has gained significant attention in the scientific research community. This compound has been found to have a wide range of potential applications in various fields, including medical research, drug development, and chemical synthesis. In

Scientific Research Applications

4-(Hydroxymethyl)-L-proline has been found to have a wide range of potential applications in scientific research. One of the most promising applications is in the field of drug development. 4-(Hydroxymethyl)-L-proline has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. Additionally, 4-(Hydroxymethyl)-L-proline has been found to have potential applications in the synthesis of pharmaceuticals, agrochemicals, and other chemical compounds.

Mechanism Of Action

The mechanism of action of 4-(Hydroxymethyl)-L-proline is not fully understood. However, it is believed that the compound exerts its effects by modulating various signaling pathways in the body. 4-(Hydroxymethyl)-L-proline has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer progression.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-(Hydroxymethyl)-L-proline are still being studied. However, preliminary research has shown that the compound has anti-inflammatory and anti-cancer properties. Additionally, 4-(Hydroxymethyl)-L-proline has been found to have potential applications in the treatment of diabetes, cardiovascular disease, and other conditions.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-(Hydroxymethyl)-L-proline in lab experiments is its versatility. 4-(Hydroxymethyl)-L-proline can be easily synthesized and modified to suit a wide range of research applications. Additionally, 4-(Hydroxymethyl)-L-proline has a relatively low toxicity profile, making it a safe compound to work with in the lab. However, one limitation of using 4-(Hydroxymethyl)-L-proline in lab experiments is its relatively short half-life, which can make it difficult to study its effects over extended periods of time.

Future Directions

There are many potential future directions for research on 4-(Hydroxymethyl)-L-proline. One area of research could focus on the development of new drugs based on the compound. Additionally, further research could be conducted to better understand the mechanism of action of 4-(Hydroxymethyl)-L-proline and its effects on various signaling pathways in the body. Finally, research could be conducted to explore the potential applications of 4-(Hydroxymethyl)-L-proline in the treatment of various diseases and conditions.

Synthesis Methods

The synthesis of 4-(Hydroxymethyl)-L-proline can be achieved through a variety of methods. One common method involves the reaction of L-proline with formaldehyde in the presence of a strong acid catalyst. Another method involves the reaction of L-proline with glyoxylic acid in the presence of a base catalyst. Both methods result in the formation of 4-(Hydroxymethyl)-L-proline in good yields.

properties

IUPAC Name

(2S)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c8-3-4-1-5(6(9)10)7-2-4/h4-5,7-8H,1-3H2,(H,9,10)/t4?,5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISMGNUPDUKNQK-AKGZTFGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCC1CO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80562075
Record name 4-(Hydroxymethyl)-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid

CAS RN

3850-38-2
Record name 4-(Hydroxymethyl)-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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